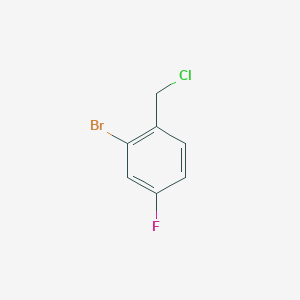

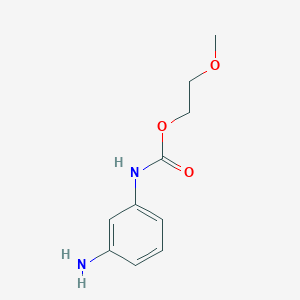

![molecular formula C11H14O4 B1517548 2-[4-(2-Methoxyethoxy)phenyl]acetic acid CAS No. 1019344-55-8](/img/structure/B1517548.png)

2-[4-(2-Methoxyethoxy)phenyl]acetic acid

Overview

Description

2-[4-(2-Methoxyethoxy)phenyl]acetic acid is a urinary metabolite of Diglyme . It is a reproductive toxin and can be used as a biomarker of exposure for jet fuel JP-8 workers .

Molecular Structure Analysis

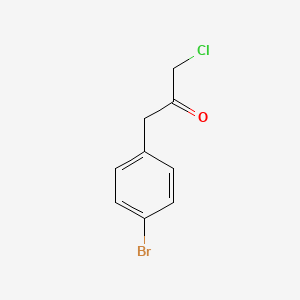

The molecular formula of this compound is C11H14O4 . The InChI code is 1S/C11H14O4/c1-14-6-7-15-10-4-2-9(3-5-10)8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) .Physical and Chemical Properties Analysis

This compound is a colorless to pale yellow liquid .Scientific Research Applications

Biomarker Quantification

A significant application of 2-[4-(2-Methoxyethoxy)phenyl]acetic acid derivatives is in the field of biomarker quantification. For instance, a procedure was developed for detecting and quantifying (2-methoxyethoxy)acetic acid (MEAA), a metabolite and biomarker for human exposure to 2-(2-methoxyethoxy)ethanol, which has industrial applications including as a jet fuel additive. This procedure employed liquid-liquid extraction and esterification of MEAA, with measurement by gas chromatography, demonstrating good accuracy and precision (B'hymer et al., 2003).

Structural Analysis and Synthesis

Another application is in the structural analysis and synthesis of related compounds. The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid was determined through regioselective bromination of 4-methoxyphenylacetic acid. This process yielded insights into the molecular orientation and bonding angles, contributing to a deeper understanding of the compound's properties (Guzei et al., 2010).

Antioxidant Activities

The antioxidant activities of derivatives have also been explored. Research on the synthesis and antioxidant activities of (3-Hydroxy-4-methoxy phenyl) acetic acid indicated promising results in DPPH radical scavenging methods. This study highlighted the potential environmental-friendly nature of the synthesis process and its implications for antioxidant applications (Wenshan Ren, 2004).

Anti-inflammatory Potential

In pharmaceutical research, substituted (2-phenoxyphenyl)acetic acids, a category that includes derivatives of this compound, have been synthesized and evaluated for their anti-inflammatory activity. Some of these compounds have shown significant potential, combining high potency with low toxicity (Atkinson et al., 1983).

Metabolic Studies

Studies on the metabolism of related compounds, such as bis(2-methoxyethyl) ether, have been conducted. The main metabolite identified was (2-methoxyethoxy)acetic acid, and its role in the metabolism and potential toxicological effects has been a key focus of these studies (Cheever et al., 1988).

Safety and Hazards

Properties

IUPAC Name |

2-[4-(2-methoxyethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-6-7-15-10-4-2-9(3-5-10)8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXYFPAHBJSIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1517467.png)